Reproterol Hydrochloride

Description

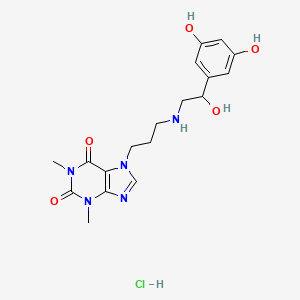

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5.ClH/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11;/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWDHONRBZVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13055-82-8, 54063-54-6 (Parent) | |

| Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13055-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reproterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60926797 | |

| Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39878-37-0, 13055-82-8, 62932-28-9 | |

| Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reproterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-1,3-dimethyl-, monohydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPROTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4I1COJ8W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Reproterol Hydrochloride on Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol hydrochloride is a bronchodilator medication utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated through its action as a selective beta-2 adrenergic receptor agonist. This technical guide provides a comprehensive overview of the molecular mechanism of action of Reproterol at the beta-2 adrenergic receptor, detailing the signaling pathways involved, and presenting available quantitative data. Furthermore, this guide outlines detailed experimental protocols for key assays used to characterize the pharmacological activity of beta-2 adrenergic receptor agonists.

Introduction: Beta-2 Adrenergic Receptors and this compound

Beta-2 adrenergic receptors (β2-ARs) are a class of G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle cells of the airways.[2] Activation of these receptors by endogenous catecholamines, such as epinephrine, or exogenous agonists leads to bronchodilation, a critical therapeutic target in the treatment of respiratory diseases characterized by bronchoconstriction.

Reproterol is a synthetic, selective beta-2 adrenoceptor agonist.[3] Structurally, it is a unique molecule that can be considered a combination of a beta-adrenergic agonist (similar to orciprenaline) and a xanthine derivative (theophylline).[4] This dual nature is believed to contribute to its mechanism of action.[5][6]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound involves its agonistic activity at the beta-2 adrenergic receptor, leading to the relaxation of bronchial smooth muscle.[1] This process is initiated by the binding of Reproterol to the β2-AR, which triggers a cascade of intracellular signaling events.

Beta-2 Adrenergic Receptor Activation and G-Protein Coupling

Upon binding of Reproterol to the extracellular domain of the β2-AR, the receptor undergoes a conformational change. This change facilitates the coupling of the receptor to a heterotrimeric Gs protein on the intracellular side of the cell membrane. The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).

Adenylyl Cyclase Activation and cAMP Production

The GTP-bound Gαs subunit dissociates from the beta-gamma subunit complex and activates the enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[1]

Downstream Signaling via Protein Kinase A (PKA)

The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1] PKA is a key enzyme that phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to muscle relaxation.[1]

Key downstream effects of PKA activation include:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, an enzyme essential for the phosphorylation of myosin light chains, which is a prerequisite for muscle contraction.[1]

-

Reduction of Intracellular Calcium Levels: PKA promotes the sequestration of calcium ions into intracellular stores and reduces their influx into the cell, further contributing to muscle relaxation.[1]

-

Opening of Potassium Channels: Activation of large-conductance calcium-activated potassium channels leads to hyperpolarization of the cell membrane, which also promotes smooth muscle relaxation.[7]

Dual Action: Phosphodiesterase (PDE) Inhibition

A distinguishing feature of Reproterol is its theophylline-like moiety. Theophylline is a known non-selective phosphodiesterase (PDE) inhibitor.[8] PDEs are enzymes that degrade cAMP, thus terminating its signaling. By inhibiting PDEs, the theophylline component of Reproterol is thought to prevent the breakdown of cAMP, thereby potentiating and prolonging the bronchodilatory signal initiated by the beta-2 adrenergic receptor activation.[5][6] This dual mechanism of stimulating cAMP production and inhibiting its degradation may lead to a more pronounced and sustained therapeutic effect.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Reproterol and a typical experimental workflow for assessing its activity.

Caption: Signaling pathway of this compound at the beta-2 adrenergic receptor.

Caption: General experimental workflow for a cAMP accumulation assay.

Quantitative Data

Table 1: Comparative Efficacy of Reproterol and Other Beta-2 Agonists on cAMP Production in Human Monocytes

| Compound | Concentration | % Increase in cAMP Production |

| Reproterol | 10⁻⁵ M | 128% |

| Fenoterol | 10⁻⁵ M | 65% |

| Salbutamol | 10⁻⁵ M | 13% |

| *p < 0.04 compared to baseline |

Data extracted from Juergens et al. (2004).[5][6][9][10]

Table 2: Comparative Efficacy of Reproterol and Other Beta-2 Agonists on Leukotriene B4 (LTB4) Production in Human Monocytes

| Compound | Concentration | % Inhibition of LTB4 Production |

| Reproterol | 10⁻⁵ M | 49% |

| Salbutamol | 10⁻⁵ M | 59% |

| Fenoterol | 10⁻⁵ M | 15% |

Data extracted from Juergens et al. (2004).[5][6][9][10]

These data suggest that Reproterol is a potent stimulator of cAMP production, exceeding the effect of fenoterol and salbutamol at the tested concentration.[5][6][9][10] Additionally, it demonstrates significant inhibitory effects on the production of the pro-inflammatory mediator LTB4.[5][6][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like Reproterol with the beta-2 adrenergic receptor.

Radioligand Binding Assay for Beta-2 Adrenergic Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the beta-2 adrenergic receptor.

Objective: To determine the inhibition constant (Ki) of Reproterol for the human beta-2 adrenergic receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human beta-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist).

-

Non-specific binding control: Propranolol (10 µM).

-

Test compound: this compound (in a range of concentrations).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

GF/C glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human beta-2 adrenergic receptor to confluency.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of cell membrane preparation (e.g., 10-20 µg of protein).

-

50 µL of [³H]-CGP 12177 at a concentration near its Kd for the β2-AR.

-

50 µL of either:

-

Binding buffer (for total binding).

-

10 µM Propranolol (for non-specific binding).

-

This compound at various concentrations (for competition).

-

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through GF/C filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of propranolol) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the Reproterol concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol is a generalized procedure for determining the functional potency of a beta-2 adrenergic agonist.

Objective: To determine the EC50 of Reproterol for stimulating cAMP production in cells expressing the human beta-2 adrenergic receptor.

Materials:

-

A cell line stably expressing the human beta-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Test compound: this compound (in a range of concentrations).

-

Positive control: Isoproterenol (a potent non-selective beta-agonist).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

96-well or 384-well plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Plating:

-

Culture cells expressing the human beta-2 adrenergic receptor.

-

Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control (Isoproterenol) in stimulation buffer.

-

Remove the culture medium from the cells and replace it with the compound dilutions. Include wells with stimulation buffer only as a negative control.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the instructions of the chosen cAMP assay kit.

-

Perform the cAMP detection assay following the manufacturer's protocol. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP present.

-

-

Data Acquisition:

-

Read the plate using a plate reader at the appropriate wavelength(s) for the assay kit.

-

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Plot the measured signal (or calculated cAMP concentration) against the logarithm of the Reproterol concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of Reproterol that produces 50% of the maximal response).

-

Conclusion

This compound exerts its bronchodilatory effects through a dual mechanism of action. As a selective beta-2 adrenergic receptor agonist, it activates the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to bronchial smooth muscle relaxation. Additionally, its inherent theophylline-like structure is believed to contribute to the inhibition of phosphodiesterases, thereby augmenting and sustaining the intracellular cAMP levels. While direct quantitative data on its binding affinity and functional potency are not widely available, comparative studies demonstrate its efficacy in stimulating cAMP production and inhibiting pro-inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the further characterization of Reproterol and other novel beta-2 adrenergic receptor agonists. This comprehensive understanding of its mechanism of action is crucial for its rational use in therapy and for the development of future respiratory medications.

References

- 1. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro. | Semantic Scholar [semanticscholar.org]

- 7. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 8. Phosphodiesterase inhibitors for the treatment of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reproterol and the muscle of the trachea and bronchi: in vitro and in vivo comparative studies with various drugs used in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis Pathway and Derivatives of Reproterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol Hydrochloride is a synthetic short-acting β2-adrenoreceptor agonist utilized in the management of asthma and other obstructive airway diseases.[1] Its unique chemical structure, which incorporates both a theophylline moiety and a phenylethanolamine pharmacophore, has garnered interest in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, explores its known derivatives, and discusses the structure-activity relationships that govern its bronchodilatory effects. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.

Introduction

Reproterol, chemically known as (RS)-7-(3-{[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a bronchodilator that exerts its therapeutic effect by stimulating β2-adrenergic receptors in the smooth muscle of the airways.[1][2] This stimulation leads to the relaxation of bronchial smooth muscle, resulting in improved airflow. The hydrochloride salt of Reproterol is the commonly used pharmaceutical form.[3] The synthesis of Reproterol involves the coupling of a substituted theophylline molecule with a specific phenylethanolamine derivative.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that hinges on the formation of a crucial amine linkage between a theophylline precursor and a phenylethanolamine precursor. The general synthetic strategy involves the reaction of 7-(3-halopropyl)theophylline with 2-amino-1-(3,5-dihydroxyphenyl)ethanol.

Synthesis of Key Intermediates

2.1.1. Synthesis of 7-(3-Halopropyl)theophylline

The synthesis of the 7-(3-halopropyl)theophylline intermediate can be achieved through the alkylation of theophylline with a suitable dihalopropane, such as 1,3-dichloropropane or 1,3-dibromopropane, in the presence of a base.

Experimental Protocol: Synthesis of 7-(3-Chloropropyl)theophylline (General Procedure)

To a solution of theophylline in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of a base (e.g., potassium carbonate) is added. The mixture is stirred at room temperature, followed by the addition of an excess of 1,3-dichloropropane. The reaction mixture is then heated for several hours. After completion of the reaction, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by recrystallization or column chromatography to yield 7-(3-chloropropyl)theophylline.

2.1.2. Synthesis of 2-Amino-1-(3,5-dihydroxyphenyl)ethanol

This intermediate is a critical component, providing the β2-agonist pharmacophore. Its synthesis can be accomplished through various routes, often starting from 3,5-dihydroxyacetophenone.

Experimental Protocol: Synthesis of 2-Amino-1-(3,5-dihydroxyphenyl)ethanol (General Procedure)

A common approach involves the bromination of 3,5-dihydroxyacetophenone to form 2-bromo-3',5'-dihydroxyacetophenone. This intermediate is then subjected to amination, for example, by reaction with hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction), or by direct reaction with ammonia or a protected amine. The resulting aminoketone is then reduced, typically using a reducing agent like sodium borohydride, to yield the desired 2-amino-1-(3,5-dihydroxyphenyl)ethanol. The hydroxyl groups on the phenyl ring are often protected during the synthesis and deprotected in the final steps.

Final Condensation Step to Yield Reproterol

The final step in the synthesis of Reproterol involves the nucleophilic substitution reaction between 7-(3-halopropyl)theophylline and 2-amino-1-(3,5-dihydroxyphenyl)ethanol.

Experimental Protocol: Synthesis of Reproterol (General Procedure)

A mixture of 7-(3-chloropropyl)theophylline and a molar excess of 2-amino-1-(3,5-dihydroxyphenyl)ethanol is heated in a suitable high-boiling solvent, such as dimethylformamide (DMF) or in the absence of a solvent at elevated temperatures. The reaction is monitored for completion. Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent system.

Formation of this compound

To obtain the hydrochloride salt, the free base of Reproterol is dissolved in a suitable solvent and treated with hydrochloric acid.

Experimental Protocol: Formation of this compound

Reproterol free base is dissolved in a solvent like ethanol or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Derivatives of Reproterol

The unique hybrid structure of Reproterol, combining a xanthine and a phenylethanolamine, offers multiple sites for chemical modification to explore structure-activity relationships and develop new derivatives with potentially improved pharmacological profiles. Research in this area has primarily focused on modifications of the theophylline and phenylethanolamine moieties.

Theophylline Moiety Modifications

The theophylline core can be modified at various positions, although the 7-position is critical for linking the side chain. Modifications at other positions, such as the 1, 3, and 8 positions, could influence the pharmacokinetic and pharmacodynamic properties. For instance, altering the methyl groups at the 1 and 3 positions could affect metabolic stability and receptor affinity.

Phenylethanolamine Moiety Modifications

The phenylethanolamine part is crucial for β2-adrenergic receptor interaction. Key structural features for activity include the hydroxyl group on the benzylic carbon and the dihydroxy substitution on the phenyl ring.[4]

-

Phenyl Ring Substitution: The 3,5-dihydroxy substitution pattern is known to confer β2-selectivity. Altering the position or nature of these substituents would likely impact receptor affinity and selectivity.

-

N-Substituent: The size and nature of the substituent on the nitrogen atom are critical for β-receptor selectivity. In Reproterol, the nitrogen is part of a propyl-theophylline chain. Further modifications to this chain could modulate activity.

Structure-Activity Relationship (SAR)

The bronchodilator activity of Reproterol and its potential derivatives is governed by key structural features:

| Structural Feature | Importance for Activity | Potential Impact of Modification |

| Theophylline Moiety | Contributes to the overall pharmacological profile, potentially through phosphodiesterase inhibition or adenosine receptor antagonism. | Modifications could alter the secondary mechanism of action, pharmacokinetics, and side-effect profile. |

| Propyl Linker | Provides the appropriate spacing and flexibility for the phenylethanolamine to bind to the β2-receptor. | Changes in linker length or rigidity could significantly affect receptor binding and activity. |

| Ethanolamine Side Chain | The hydroxyl group and the secondary amine are essential for interaction with the β2-adrenergic receptor. | Removal or modification of the hydroxyl group would likely abolish activity. Changes to the amine substitution pattern would alter selectivity. |

| 3,5-Dihydroxyphenyl Group | Confers selectivity for the β2-adrenergic receptor. | Shifting or replacing these hydroxyl groups would likely decrease β2-selectivity and bronchodilator potency. |

Signaling Pathway of Reproterol

As a β2-adrenergic agonist, Reproterol activates a well-defined signaling cascade within bronchial smooth muscle cells, leading to muscle relaxation and bronchodilation.

Caption: Signaling pathway of Reproterol leading to bronchodilation.

Conclusion

The synthesis of this compound is a well-established process involving the coupling of two key intermediates, a substituted theophylline and a phenylethanolamine. The unique hybrid structure of Reproterol provides a foundation for the design and synthesis of novel derivatives with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, structure-activity relationships, and mechanism of action is crucial for researchers and drug development professionals seeking to innovate in the field of respiratory medicine. Further exploration of Reproterol's derivatives could lead to the discovery of new bronchodilators with improved efficacy, selectivity, and duration of action.

References

- 1. Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of antigen-induced bronchoconstriction with reproterol, a new beta agonist-xanthine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

The Pharmacological Profile of Reproterol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol is a bronchodilator medication utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Chemically, it is a derivative of theophylline and is classified as a short-acting beta-2 adrenergic receptor agonist (SABA).[3][4] A unique characteristic of Reproterol is its dual mechanism of action, functioning as both a selective β2-adrenoceptor agonist and a phosphodiesterase (PDE) inhibitor.[5] This guide provides an in-depth overview of the pharmacological properties of Reproterol, including its mechanism of action, downstream signaling pathways, pharmacokinetic profile, and relevant experimental methodologies for its characterization.

Chemical Properties

Reproterol is a chiral molecule, and the commercial preparations typically contain a racemic mixture of the (R)- and (S)-enantiomers.[6]

| Property | Value |

| IUPAC Name | (RS)-7-(3-{[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione[6] |

| Chemical Formula | C18H23N5O5[7] |

| Molar Mass | 389.412 g·mol−1[3] |

| CAS Number | 54063-54-6[6] |

Mechanism of Action

Reproterol exerts its bronchodilatory effects through a dual mechanism involving the stimulation of beta-2 adrenergic receptors and the inhibition of phosphodiesterase enzymes.[5]

Beta-2 Adrenergic Receptor Agonism

As a β2-adrenergic agonist, Reproterol selectively binds to and activates β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] This receptor activation initiates a cascade of intracellular events, beginning with the stimulation of the enzyme adenylyl cyclase.[8]

Phosphodiesterase (PDE) Inhibition

The theophylline component of the Reproterol molecule is responsible for its phosphodiesterase inhibitory activity.[5] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP).[9] By inhibiting PDEs, Reproterol prevents the breakdown of cAMP, thus potentiating the effects of β2-adrenergic receptor stimulation and further contributing to the overall increase in intracellular cAMP levels.[10]

Downstream Signaling Pathway

The binding of Reproterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8]

The elevated intracellular concentrations of cAMP lead to the activation of Protein Kinase A (PKA).[8] PKA then phosphorylates several target proteins within the smooth muscle cell, which ultimately results in bronchodilation through two primary mechanisms:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inhibits MLCK, an enzyme crucial for the phosphorylation of myosin light chains, which is a prerequisite for muscle contraction.[8]

-

Reduced Intracellular Calcium Levels: PKA promotes the sequestration of calcium ions into intracellular stores and reduces their influx across the cell membrane, further contributing to muscle relaxation.[8]

The synergistic effect of β2-adrenergic agonism and PDE inhibition leads to a more pronounced and sustained increase in cAMP levels compared to agents with a single mechanism of action.[10]

Pharmacological Parameters

Potency and Efficacy

In vitro studies on human monocytes have demonstrated that Reproterol is a potent stimulator of cAMP production. At a concentration of 10-5 M, Reproterol increased cAMP production by approximately 128%, which was significantly greater than the stimulation observed with fenoterol (65%) and salbutamol (13%).[10]

| Compound | Concentration | cAMP Production (% increase) |

| Reproterol | 10-5 M | ~128%[10] |

| Fenoterol | 10-5 M | ~65%[10] |

| Salbutamol | 10-5 M | ~13%[10] |

Note: Data obtained from in vitro studies on human monocytes.

Pharmacokinetics

Reproterol is characterized by a rapid onset and a short duration of action, classifying it as a SABA.[4]

| Parameter | Value |

| Onset of Action (IV) | 1 - 3 minutes[11] |

| Duration of Action | Up to 4 hours[11] |

| Half-life | 1 - 1.5 hours[11] |

Experimental Protocols

The characterization of Reproterol's pharmacological profile involves a variety of in vitro and in vivo experimental assays.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of Reproterol for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human β1- or β2-adrenergic receptors.

-

Radioligand: A radiolabeled antagonist with high affinity for beta-adrenergic receptors (e.g., [3H]-dihydroalprenolol) is used.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled Reproterol.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Reproterol that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of Reproterol in stimulating adenylyl cyclase activity.

Methodology:

-

Cell Culture: A suitable cell line expressing β2-adrenergic receptors (e.g., HEK293 cells) is cultured.

-

Cell Lysis: The cells are lysed to prepare a membrane fraction containing the receptor-G protein-adenylyl cyclase complex.

-

Incubation: The cell lysate is incubated with varying concentrations of Reproterol in the presence of ATP and cofactors (e.g., Mg2+).

-

Reaction Termination: The enzymatic reaction is stopped after a defined period.

-

cAMP Quantification: The amount of cAMP produced is quantified using a competitive immunoassay (e.g., ELISA) or other detection methods.

-

Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of Reproterol. The EC50 and Emax values are determined from this curve.

In Vivo Bronchoprotection Assay

Objective: To evaluate the ability of Reproterol to protect against bronchoconstriction induced by a spasmogen in an animal model.

Methodology:

-

Animal Model: An appropriate animal model, such as guinea pigs or mice, is used.

-

Baseline Measurement: Baseline airway resistance is measured using techniques like whole-body plethysmography.

-

Drug Administration: The animals are treated with Reproterol, typically via inhalation or another relevant route of administration.

-

Bronchoconstrictor Challenge: After a predetermined time, the animals are challenged with a bronchoconstricting agent, such as methacholine or histamine.[1]

-

Airway Resistance Measurement: Airway resistance is measured again following the bronchoconstrictor challenge.

-

Data Analysis: The protective effect of Reproterol is quantified by comparing the increase in airway resistance in the Reproterol-treated group to that in a vehicle-treated control group.

Clinical Significance and Applications

Reproterol is indicated for the treatment of acute bronchospasm in patients with asthma and COPD.[2] Its rapid onset of action makes it suitable for use as a rescue medication. The dual mechanism of action may offer a therapeutic advantage by providing potent bronchodilation.

Conclusion

Reproterol is a unique short-acting β2-adrenergic agonist with an additional phosphodiesterase inhibitory activity. This dual mechanism of action results in a significant increase in intracellular cAMP levels, leading to potent bronchodilation. Its rapid onset of action makes it a valuable therapeutic option for the relief of acute bronchospasm. Further research to fully elucidate the relative contributions of its two mechanisms of action to its overall clinical effect would be beneficial.

References

- 1. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A CE assay for the detection of agonist-stimulated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reproterol - Wikipedia [en.wikipedia.org]

- 6. Effects of agonist exposure on the coupling of beta 1 and beta 3 adrenergic receptors to adenylyl cyclase in isolated adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel in vivo System to Test Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Discovery and Initial Screening of Reproterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproterol is a short-acting β2-adrenergic receptor agonist utilized in the management of bronchospastic conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily achieved through the relaxation of bronchial smooth muscle.[2] This technical guide provides an in-depth overview of the in vitro discovery and initial screening methodologies for Reproterol, focusing on its pharmacological characterization, the signaling pathways it modulates, and the experimental protocols employed in its evaluation.

Mechanism of Action

Reproterol functions as a selective agonist for β2-adrenergic receptors.[3] Upon binding to these receptors on the surface of airway smooth muscle cells, it initiates a signaling cascade that results in bronchodilation. The molecule is a combination of a non-selective beta-agonist, orciprenaline, and theophylline, a methylxanthine.[4] This dual structure is thought to contribute to its pharmacological effects, potentially through a synergistic mode of action involving both adenylyl cyclase activation and phosphodiesterase inhibition.[4]

Signaling Pathway

The primary signaling pathway activated by Reproterol is the Gs-protein coupled receptor pathway.[5]

-

Receptor Binding: Reproterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its α subunit (Gαs), which is bound to GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.[6]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle tissue, resulting in bronchodilation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. rd-factsheets.de [rd-factsheets.de]

- 3. researchgate.net [researchgate.net]

- 4. daig.leiner-wolff.de [daig.leiner-wolff.de]

- 5. [A multi-centre study of reproterol, a bronchodilator (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

Reproterol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Reproterol Hydrochloride, a selective beta-2 adrenergic receptor agonist utilized in the management of respiratory conditions. This document consolidates critical chemical identifiers, pharmacological data, and outlines its mechanism of action through detailed signaling pathways.

Core Chemical Identifiers

This compound is a well-characterized compound with established identifiers crucial for research and regulatory purposes.

| Identifier | Value | Citation |

| CAS Number | 13055-82-8 | [1][2][3][4] |

| IUPAC Name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride | [1][2] |

| Molecular Formula | C18H24ClN5O5 | [1][2] |

| Molecular Weight | 425.87 g/mol | [2][3][5] |

| Parent Compound CAS | 54063-54-6 (Reproterol) | [2][6] |

Synonyms and Brand Names

A variety of synonyms and brand names have been associated with this compound throughout its clinical and research history.

| Type | Name | Citation |

| Synonyms | Reproterol HCl, D-1959, D 1959, W-2946M | [1][2] |

| Brand Names | Bronchospasmin, Asmaterolo, Bronchodil | [1][4] |

Pharmacological Profile

Reproterol is a short-acting β2-adrenoreceptor agonist.[6] Its primary therapeutic application is in the treatment of asthma and other chronic obstructive pulmonary diseases (COPD).[2][7] The hydrochloride salt form enhances the stability and solubility of the active compound.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects through the stimulation of beta-2 adrenergic receptors, primarily located on the smooth muscle cells of the bronchial airways. This interaction initiates a well-defined signaling cascade, leading to bronchodilation.

Caption: Signaling pathway of Reproterol leading to bronchodilation.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to the developing and manufacturing entities, the following outlines a general workflow for in vitro assessment of its efficacy.

Caption: General workflow for in vitro efficacy testing of Reproterol.

References

- 1. This compound | C18H24ClN5O5 | CID 3032600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [midas-pharma.com]

- 6. Reproterol - Wikipedia [en.wikipedia.org]

- 7. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to the Early Studies on the Bronchodilatory Effects of Reproterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational clinical research on Reproterol, a selective β2-adrenergic agonist, focusing on its bronchodilatory effects. The document synthesizes quantitative data, details experimental methodologies from key early studies, and visualizes the underlying pharmacology and trial designs.

Core Mechanism of Action

Reproterol is a sympathomimetic amine that exhibits a high affinity for β2-adrenergic receptors located on the smooth muscle cells of the bronchial airways.[1] Its mechanism of action, typical of β2-agonists, involves the activation of a Gs protein-coupled signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular targets, ultimately resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Signaling Pathway of Reproterol

Caption: Signaling cascade of Reproterol in bronchial smooth muscle cells.

Clinical Efficacy: Quantitative Data Summary

Early clinical trials investigating Reproterol focused on its efficacy in patients with asthma and chronic obstructive bronchitis. These studies primarily utilized spirometric parameters, such as Forced Expiratory Volume in one second (FEV1), to quantify the extent of bronchodilation.

Table 1: Dose-Response of Inhaled Reproterol in Asthmatic Patients

| Dose (Inhaled) | Mean Peak Increase in FEV1 (%) | Onset of Action | Duration of Action |

| 500 µg | Not specified | Shorter with increasing dose | Dose-dependent |

| 1 mg | 17% | Shorter with increasing dose | Dose-dependent |

| 2 mg | Not specified | Shorter with increasing dose | Dose-dependent |

| 4 mg | Not specified | Shorter with increasing dose | Dose-dependent |

| 8 mg | 29% | Shorter with increasing dose | Significantly longer than lower doses |

Data synthesized from a double-blind, placebo-controlled study in 14 asthmatic patients.[1]

Table 2: Comparative Efficacy of Oral Reproterol

| Drug | Dose (Oral) | Patient Population | Key Findings on Bronchodilation |

| Reproterol | 20 mg | 81 patients with bronchial asthma or chronic obstructive bronchitis | Statistically significant bronchodilator effect (measured by airway resistance). Onset ~30 mins, peak at 2-3 hours, duration at least 4 hours. Total effect greater than orciprenaline. |

| Orciprenaline | 20 mg | 81 patients with bronchial asthma or chronic obstructive bronchitis | Effective, but total effect was less than Reproterol. |

Data from a multi-center, intra-individual cross-over study.[1]

Experimental Protocols of Key Early Studies

The foundational research on Reproterol employed rigorous methodologies to assess its bronchodilatory effects. Below are detailed protocols from a representative dose-response and a comparative study.

Dose-Response Study of Inhaled Reproterol

-

Study Design: A double-blind, placebo-controlled, dose-response study.[1]

-

Patient Population: 14 patients with a diagnosis of asthma.[1]

-

Inclusion/Exclusion Criteria: Specific criteria were not detailed in the available abstract but would have likely included a documented history of reversible airway obstruction.

-

Drug Administration: Inhaled Reproterol was administered in doubling doses, starting from 500 micrograms up to 8 mg.[1] A placebo was also used for comparison.

-

Measurements:

-

Primary Endpoint: Forced Expiratory Volume in one second (FEV1) was measured to assess the peak improvement in lung function.[1]

-

Secondary Endpoints: The time to onset of bronchodilation and the duration of action were also recorded. Cardiovascular parameters such as pulse and blood pressure were monitored for safety.[1]

-

-

Statistical Analysis: The study analyzed the dose-response relationship, though specific statistical tests used were not mentioned in the abstract.

Comparative Study of Oral Reproterol vs. Orciprenaline

-

Study Design: An intra-individual cross-over test conducted in a multi-center setting.

-

Patient Population: 81 patients diagnosed with either bronchial asthma or chronic obstructive bronchitis.

-

Drug Administration: A single oral dose of 20 mg of Reproterol was compared to a 20 mg oral dose of orciprenaline.

-

Measurements:

-

Primary Endpoint: Airway resistance and volume-corrected resistance were the primary measures of bronchodilator effect.

-

Secondary Endpoints: The time-effect curves were analyzed to compare the total effect of the two drugs. Arterial pO2, heart rate, and blood pressure were also monitored.

-

-

Statistical Analysis: The study reported a statistically significant bronchodilator effect for Reproterol, though the specific statistical methods were not detailed in the abstract.

Experimental Workflow: Typical Early Clinical Trial

Caption: Generalized workflow of early Reproterol clinical trials.

Studies in Specific Conditions

Exercise-Induced Asthma

Reproterol has also been evaluated for its efficacy in preventing exercise-induced asthma (EIA). In a study involving six subjects with stable, exercise-triggered asthma, inhaled Reproterol (1 mg) was compared to salbutamol (200 µg).[2] The study found that at the time point when salbutamol's protective effect diminished, Reproterol provided a significantly smaller fall in peak expiratory flow rate after exercise.[2] Another study with 11 patients with EIA demonstrated that a combination of 1 mg of Reproterol and 2 mg of disodium cromoglycate, as well as Reproterol alone, were significantly effective in preventing a decrease in FEV1 after a standardized exercise challenge compared to a placebo.[3] The difference in effectiveness between the combination and Reproterol alone was not significant.[3]

Comparative Analyses

A double-blind crossover trial involving 12 asthmatic patients compared the effects of 2.5 mg of nebulized Reproterol with 1.25 mg of nebulized salbutamol.[4] FEV1 was measured before and at 15 and 45 minutes after inhalation. The study also assessed side effects such as changes in heart rate, blood pressure, and arterial blood gases to determine the β2-selectivity of the drugs. The results indicated the following order of selectivity: salbutamol > fenoterol > terbutaline > reproterol.[4]

Logical Relationship: From Administration to Effect

Caption: Logical flow from Reproterol administration to clinical effect.

References

- 1. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The duration of protection from exercise-induced asthma by inhaled salbutamol, and a comparison with inhaled reproterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cromoglycate, reproterol, or both--what's best for exercise-induced asthma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The bronchospasmolytics salbutamol, fenoterol, terbutaline and reproterol. Their effects and side effects in asthmatics after inhalation with an electric nebulizer] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Reproterol Hydrochloride in Respiratory Smooth Muscle Relaxation: A Technical Guide

Introduction

Reproterol hydrochloride is a potent bronchodilator medication utilized in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Classified as a selective beta-2 adrenergic agonist, its primary therapeutic effect is the relaxation of smooth muscle in the airways, leading to a widening of the bronchial passages (bronchodilation) and subsequent relief from symptoms like wheezing, shortness of breath, and chest tightness. Administered typically via inhalation for rapid and targeted delivery to the lungs, Reproterol provides a swift onset of action, making it particularly beneficial during acute exacerbations of these conditions. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental evaluation of this compound's role in respiratory smooth muscle relaxation.

Core Mechanism of Action: Beta-2 Adrenergic Receptor Stimulation

The bronchodilatory effect of this compound is initiated by its binding to and activation of beta-2 adrenergic receptors, which are abundantly located on the surface of airway smooth muscle cells. This interaction triggers a well-defined intracellular signaling cascade, culminating in muscle relaxation.

The Signaling Cascade:

-

Receptor Activation and G-Protein Coupling: Upon binding, Reproterol induces a conformational change in the beta-2 adrenergic receptor. This activated receptor couples with a stimulatory G-protein (Gs).[2]

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[3]

-

cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).[2] This leads to an increase in intracellular cAMP levels.

-

Protein Kinase A (PKA) Activation: The elevated cAMP concentrations activate cAMP-dependent Protein Kinase A (PKA).[4][5]

-

Downstream Effects Leading to Relaxation: PKA is a critical effector molecule that phosphorylates several target proteins within the smooth muscle cell, leading to relaxation through multiple mechanisms:[4]

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inhibits MLCK, the enzyme responsible for phosphorylating myosin light chains. This reduction in myosin light chain phosphorylation prevents the interaction of actin and myosin filaments, which is necessary for muscle contraction.

-

Reduction of Intracellular Calcium ([Ca²⁺]i): PKA promotes the sequestration of calcium ions into intracellular stores and reduces calcium influx across the cell membrane, lowering the cytosolic calcium concentration available for contraction.

-

Potassium Channel Activation: Beta-2 agonists can also open large-conductance calcium-activated potassium channels, leading to hyperpolarization of the cell membrane, which further contributes to muscle relaxation.[6]

-

While PKA is considered the primary mediator of beta-agonist-induced relaxation[7], another cAMP effector, Exchange protein activated by cAMP (Epac), may also play a role.[2][4][5]

A unique feature of Reproterol is its structure, which is a monomolecular combination of a beta-2 agonist (similar to orciprenaline) and a theophylline-like moiety.[1][8] This suggests a potential dual mechanism where the theophylline component may inhibit phosphodiesterases (PDEs), enzymes that degrade cAMP.[8][9] This inhibition would lead to a more sustained elevation of intracellular cAMP, potentially enhancing the bronchodilatory effect.[8][9]

Quantitative Data on Efficacy

Clinical and preclinical studies have quantified the bronchodilatory and protective effects of Reproterol. The data highlights its dose-dependent efficacy and provides a comparative perspective against other bronchodilators.

| Parameter | Drug/Dose | Result | Study Population/Model | Reference |

| Bronchodilation | Reproterol (20 mg, oral) | Statistically significant bronchodilator effect; onset ~30 min, peak 2-3 hrs, duration ≥ 4 hrs. | 81 patients with asthma or chronic obstructive bronchitis. | [10] |

| Bronchodilation | Reproterol (Inhaled, 500 µg - 8 mg) | Non-linear dose-response in FEV1 improvement (17% at 1 mg, 29% at 8 mg). Duration was dose-dependent. | 14 asthmatic patients. | [11] |

| Protective Effect | Reproterol (2 puffs, 500 µg each) | Almost complete elimination of Acetylcholine (ACH)-induced bronchial constriction. | 16 patients susceptible to ACH provocation. | [12] |

| Protective Effect | Reproterol (20 mg, oral) | Almost absent ACH-induced constriction 60 minutes after ingestion. | 16 patients susceptible to ACH provocation. | [12] |

| Comparative Efficacy | Reproterol vs. Orciprenaline | Reproterol showed significantly superior broncholytic effects based on lung function variables. | Patients with bronchial asthma or chronic obstructive bronchitis. | [13] |

| cAMP Production | Reproterol (10⁻⁵ M) | 128% stimulation of cAMP production in human monocytes. | In vitro human monocytes. | [9] |

| cAMP Production | Fenoterol (10⁻⁵ M) | 65% stimulation of cAMP production in human monocytes. | In vitro human monocytes. | [9] |

| cAMP Production | Salbutamol (10⁻⁵ M) | 13% stimulation of cAMP production in human monocytes. | In vitro human monocytes. | [9] |

Experimental Protocols

The evaluation of Reproterol's effects on respiratory smooth muscle involves a range of in vitro and in vivo experimental models.

In Vitro Smooth Muscle Relaxation Assay (Isolated Tracheal Strip)

This protocol assesses the direct relaxant effect of a compound on airway smooth muscle tissue.

-

Tissue Preparation:

-

Guinea pigs are euthanized, and the trachea is carefully excised.

-

The trachea is cleaned of adhering connective tissue and cut into rings or strips.

-

The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

-

Tension Recording:

-

One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

The tissue is allowed to equilibrate under a resting tension for a specified period.

-

-

Induction of Contraction:

-

Drug Administration and Measurement:

-

Once a stable contraction is achieved, cumulative concentrations of Reproterol are added to the bath.

-

The resulting relaxation (decrease in tension) is recorded for each concentration.

-

-

Data Analysis:

-

The relaxation is expressed as a percentage of the maximal contraction induced by the spasmogen.

-

A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation) can be calculated to determine potency.[16]

-

In Vivo Bronchodilation and Bronchoprotection Assay (Clinical)

This protocol evaluates the efficacy of a bronchodilator in human subjects, often those with a diagnosed respiratory disease.

-

Subject Recruitment:

-

Patients with asthma or COPD meeting specific inclusion criteria (e.g., age, baseline lung function, reversibility of airway obstruction) are enrolled.[17]

-

-

Baseline Measurements:

-

Baseline pulmonary function tests (PFTs) are performed. Common techniques include:

-

-

Bronchoprovocation (for protection studies):

-

To assess protective effects, a bronchoconstrictor agent like acetylcholine or methacholine is inhaled to induce a controlled level of airway narrowing, and PFTs are repeated.[12]

-

-

Drug Administration:

-

Post-Drug Assessment:

-

PFTs are repeated at specific time intervals after drug administration to measure the onset, peak, and duration of the bronchodilator effect.[10][17]

-

For protection studies, the bronchoprovocation challenge is repeated after drug administration to measure the drug's ability to prevent or attenuate the induced bronchoconstriction.[12]

-

-

Data Analysis:

-

Changes in PFT parameters (e.g., % increase in FEV₁) from baseline are calculated and compared between the active drug and placebo groups.

-

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]

- 3. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [A multi-centre study of reproterol, a bronchodilator (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of reproterol assessed by the acetylcholine provocation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [The bronchdilating action of reproterol in patients with bronchial asthma and chronic obstructive bronchitis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reproterol and the muscle of the trachea and bronchi: in vitro and in vivo comparative studies with various drugs used in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of bronchoconstrictors in evaluating smooth muscle relaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spirometry and Bronchodilator Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reproterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

Reproterol Hydrochloride: An In-Depth Technical Guide to Molecular Targets Beyond Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reproterol hydrochloride is a short-acting β2-adrenergic receptor agonist traditionally used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its primary therapeutic effect, bronchodilation, is well-documented to occur via stimulation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. However, emerging evidence suggests that the pharmacological profile of Reproterol is more complex. This technical guide delves into the molecular targets of this compound beyond its classical interaction with β2-receptors, focusing on its potential dual mechanism of action as a phosphodiesterase (PDE) inhibitor. This guide provides a comprehensive overview of the available data, detailed experimental methodologies for investigating these off-target effects, and visual representations of the implicated signaling pathways.

Quantitative Data on Non-β2 Receptor Mediated Effects

The following table summarizes the key quantitative findings regarding the effects of Reproterol that are not solely attributable to its β2-adrenergic agonism. These effects are primarily observed in immune cells and suggest an anti-inflammatory component to Reproterol's mechanism of action.

| Target Cell Type | Parameter Measured | Reproterol Concentration | Observed Effect | Comparative Notes |

| Human Monocytes | cAMP Production | 10⁻⁵ M | 128% increase | Significantly greater than fenoterol (65% increase) and salbutamol (13% increase) at the same concentration. |

| Human Monocytes | Leukotriene B4 (LTB4) Production (LPS-stimulated) | 10⁻⁵ M | 49% inhibition | Similar level of inhibition to salbutamol (59% inhibition); fenoterol showed weaker inhibition (15%). |

Proposed Off-Target Mechanism of Action: Phosphodiesterase Inhibition

The chemical structure of Reproterol incorporates a theophylline moiety. Theophylline is a well-known non-selective phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby playing a critical role in signal transduction. By inhibiting PDEs, Reproterol can potentiate the effects of intracellular cAMP, not only that generated by its own β2-receptor activation but also from other signaling pathways.

This proposed dual mechanism is supported by the observation that the increase in cAMP production in human monocytes by Reproterol is significantly more potent than that of other β2-agonists that lack a PDE-inhibiting component. The inhibition of LTB4, a pro-inflammatory lipid mediator, further points towards an anti-inflammatory action consistent with elevated cAMP levels in immune cells.

While direct evidence of Reproterol binding to and inhibiting specific PDE isoenzymes is currently lacking in the public domain, the pharmacological effects strongly suggest such an interaction. Theophylline itself is known to inhibit several PDE isoenzymes, particularly PDE3 and PDE4, which are important in airway smooth muscle and inflammatory cells.

Signaling Pathways

The following diagrams illustrate the established β2-adrenergic signaling pathway and the proposed dual-mechanism pathway incorporating phosphodiesterase inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the non-β2 receptor-mediated effects of Reproterol.

Phosphodiesterase (PDE) Activity Assay

This protocol is designed to determine if Reproterol directly inhibits PDE activity.

-

Objective: To measure the IC50 of Reproterol for various PDE isoenzymes (e.g., PDE3, PDE4).

-

Principle: A two-step enzymatic assay. In the first step, PDE hydrolyzes cAMP to 5'-AMP. In the second step, a 5'-nucleotidase converts 5'-AMP to adenosine and inorganic phosphate (Pi). The amount of Pi generated is then quantified colorimetrically.

-

Materials:

-

Recombinant human PDE isoenzymes (e.g., PDE3A, PDE4B).

-

cAMP substrate.

-

5'-Nucleotidase.

-

This compound.

-

Positive control inhibitor (e.g., Rolipram for PDE4).

-

Assay buffer (e.g., Tris-HCl, MgCl2).

-

Phosphate detection reagent (e.g., Malachite Green-based).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.

-

In a 96-well plate, add the PDE enzyme, assay buffer, and either Reproterol, the positive control, or vehicle (for control wells).

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the PDE reaction (e.g., by adding a stop solution or by heat inactivation).

-

Add 5'-nucleotidase to each well and incubate to convert 5'-AMP to Pi.

-

Add the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Calculate the percentage of PDE inhibition for each Reproterol concentration and determine the IC50 value by non-linear regression analysis.

-

Cellular cAMP Measurement Assay

This protocol is for quantifying changes in intracellular cAMP levels in response to Reproterol in a cellular context.

-

Objective: To measure the effect of Reproterol on cAMP production in whole cells, such as human monocytes or airway smooth muscle cells.

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA). Free cAMP in the sample competes with a fixed amount of labeled cAMP for binding sites on a specific antibody. The amount of bound labeled cAMP is inversely proportional to the concentration of cAMP in the sample.

-

Materials:

-

Human monocytes (or other relevant cell line).

-

Cell culture medium.

-

This compound.

-

Positive controls (e.g., Forskolin, a direct adenylyl cyclase activator).

-

PDE inhibitor (e.g., IBMX, to establish maximal cAMP accumulation).

-

Cell lysis buffer.

-

Commercial cAMP ELISA kit.

-

Microplate reader.

-

-

Procedure:

-

Culture human monocytes to the desired density in a multi-well plate.

-

Pre-incubate the cells with or without a PDE inhibitor (IBMX) for a short period.

-

Treat the cells with various concentrations of Reproterol, positive controls, or vehicle.

-

Incubate for the desired time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Perform the cAMP ELISA on the cell lysates according to the manufacturer's protocol. This typically involves:

-

Adding samples and standards to an antibody-coated plate.

-

Adding a cAMP-enzyme conjugate.

-

Incubating to allow for competitive binding.

-

Washing away unbound reagents.

-

Adding a substrate to generate a colorimetric signal.

-

Stopping the reaction.

-

-

Measure the absorbance on a microplate reader.

-

Calculate the cAMP concentration in the samples by comparison to a standard curve.

-

Leukotriene B4 (LTB4) Production Assay

This protocol measures the inhibitory effect of Reproterol on the production of the pro-inflammatory mediator LTB4.

-

Objective: To determine the effect of Reproterol on LTB4 synthesis in inflammatory cells like monocytes.

-

Principle: A competitive ELISA for the quantitative determination of LTB4 in cell culture supernatants.

-

Materials:

-

Human monocytes.

-

Cell culture medium.

-

Lipopolysaccharide (LPS) to stimulate LTB4 production.

-

This compound.

-

Positive control inhibitor of LTB4 synthesis.

-

Commercial LTB4 ELISA kit.

-

Microplate reader.

-

-

Procedure:

-

Culture human monocytes in a multi-well plate.

-

Pre-treat the cells with various concentrations of Reproterol or a positive control inhibitor.

-

Stimulate the cells with LPS (e.g., 10 µg/mL).

-

Incubate for an extended period (e.g., 4 hours) at 37°C to allow for LTB4 synthesis and release.

-

Centrifuge the plate to pellet the cells and collect the supernatants.

-

Perform the LTB4 ELISA on the cell supernatants according to the manufacturer's instructions.

-

Measure the absorbance and calculate the LTB4 concentration from a standard curve.

-

Determine the percentage of inhibition of LTB4 production by Reproterol.

-

Conclusion

The pharmacological profile of this compound extends beyond simple β2-adrenergic agonism. There is compelling, albeit indirect, evidence for a dual mechanism of action that includes the inhibition of phosphodiesterases. This is supported by its chemical structure, which contains a theophylline moiety, and by functional data demonstrating enhanced cAMP production and inhibition of the pro-inflammatory mediator LTB4 in human monocytes. These findings suggest that Reproterol may possess clinically relevant anti-inflammatory properties in addition to its established bronchodilatory effects.

Further research is warranted to directly characterize the interaction of Reproterol with specific PDE isoenzymes and to explore other potential off-target interactions, such as with adenosine receptors. The experimental protocols detailed in this guide provide a framework for such investigations, which could lead to a more complete understanding of Reproterol's therapeutic actions and potentially broaden its clinical applications. For drug development professionals, understanding these nuances is critical for the rational design of next-generation respiratory therapeutics with optimized efficacy and safety profiles.

Methodological & Application

Application Notes and Protocols for Reproterol Hydrochloride in an In Vitro Asthma Model

For Researchers, Scientists, and Drug Development Professionals

Introduction